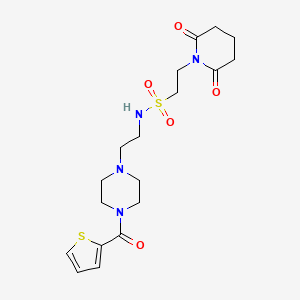

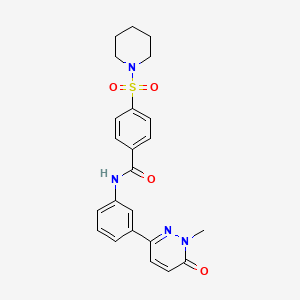

![molecular formula C16H15ClN4O4 B2881966 methyl 4-(2-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 442565-86-8](/img/structure/B2881966.png)

methyl 4-(2-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “methyl 4-(2-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate” is a complex organic molecule. It has a linear formula of C17H17ClN4O5 . This compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich for early discovery researchers .

Synthesis Analysis

The synthesis of this compound or its close derivatives involves complex organic reactions . The structure of the synthesized compounds was confirmed by IR, 1 HNMR, ESI–MS, and CHN analysis .Molecular Structure Analysis

The molecular structure of this compound is characterized by two conjugated rings with a dihedral angle of only 0.230° and the C8–N2–C4–N1, Cl2–C2–C3–O1, and C9–C1–C2–C3 torsion angles of −180.0 (3), 3.5 (5), and 177.1 (4)°, respectively .Chemical Reactions Analysis

The chemical reactions involving this compound or its close derivatives are complex and involve multiple steps . For example, the formation of fragment ions in the nitro derivative involves rearrangements with participation of the nitro group and contraction of the pyrimidine ring as a result of ejection of the CO group .Applications De Recherche Scientifique

Synthesis and Chemical Reactions

The compound is a part of a broader class of molecules involved in reactions and syntheses that have been extensively studied for their chemical properties and potential applications in creating novel compounds. For instance, the reactions and synthesis of Biginelli-compounds, which are structurally related to the specified compound, have been explored for creating pyrimido[2,3-b]thiazines, thiazolo[3,2-a]pyrimidines, and other derivatives through various chemical reactions including methylation, acylation, and condensation processes (Kappe & Roschger, 1989).

Chemical Structure and Transformation

Research has focused on the synthesis and transformation of compounds within this chemical family to produce derivatives with potentially valuable properties. For example, the study of ethyl 4-chloromethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate led to the discovery of methoxy- and cyano- derivatives through ring expansion and acid-catalysed ring contraction processes (Bullock et al., 1972).

Novel Compound Synthesis

Researchers have synthesized novel compounds by reacting the specified chemical structure with other molecules, leading to the creation of substances with potential pharmacological properties. This includes the preparation of 6-unsubstituted 3,4-dihydropyrimidin-2(1H)-ones and the conversion into unknown 2-(arylamino)pyrimidines, showcasing the versatility of this compound as a precursor in medicinal chemistry (Terentjeva et al., 2013).

Biological Activity Evaluation

The compound's derivatives have been evaluated for their biological activities, such as insecticidal and antibacterial potentials. Research into (4,6-dimethyl-pyrimidin-2-yl)-(5-methyl-2-substituted benzoyl/isonicotinoyl-pyrazol-3-yl)-amines has shown promise in these areas, indicating the potential for developing new antimicrobial agents (Deohate & Palaspagar, 2020).

Advanced Material Synthesis

In the realm of materials science, derivatives of the specified compound have been used to synthesize new materials with unique properties. For example, the synthesis of trifluoromethylated analogues of 4,5‐dihydroorotic acid from related pyrimidin-2(1H)-ones showcases the compound's utility in developing novel materials with potential applications in various industries (Sukach et al., 2015).

Mécanisme D'action

While the exact mechanism of action of this compound is not known, a similar compound containing 1,3,4-oxadiazole and 1,3,4-thiadiazole rings showed moderate inhibitory properties against HIV-1 virus (NL4-3) in Hela cell cultures . Molecular docking study showed that these compounds bind into the active site of PFV integrase (IN) such that the keto oxygen atom at position of C-4 and nitrogen atom of thiadiazole or oxadiazole ring moiety chelate the Mg 2+ ion .

Orientations Futures

Propriétés

IUPAC Name |

methyl 6-(2-chloro-4-oxopyrido[1,2-a]pyrimidin-3-yl)-3,4-dimethyl-2-oxo-1,6-dihydropyrimidine-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClN4O4/c1-8-10(15(23)25-3)12(19-16(24)20(8)2)11-13(17)18-9-6-4-5-7-21(9)14(11)22/h4-7,12H,1-3H3,(H,19,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APTNDFJFRQDPMK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(NC(=O)N1C)C2=C(N=C3C=CC=CN3C2=O)Cl)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClN4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-9H-purine](/img/structure/B2881890.png)

![N-[4-(ethylsulfamoyl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2881894.png)

![4-Amino-1-(2,2-difluoroethyl)-N-[3-(dimethylamino)propyl]-1H-pyrazole-5-carboxamide](/img/structure/B2881896.png)

![3-butoxy-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2881898.png)

![N-[(2R,3R)-2-(2-Methylpyrazol-3-yl)-6-oxopiperidin-3-yl]prop-2-enamide](/img/structure/B2881906.png)